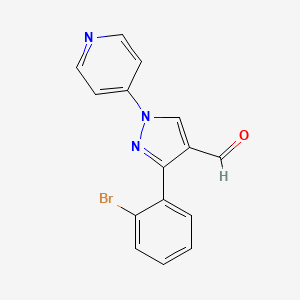

3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde

Description

3-(2-Bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole core substituted with a 2-bromophenyl group at position 3, a pyridin-4-yl group at position 1, and a formyl (carbaldehyde) group at position 2. Pyrazole derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

3-(2-bromophenyl)-1-pyridin-4-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN3O/c16-14-4-2-1-3-13(14)15-11(10-20)9-19(18-15)12-5-7-17-8-6-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOFXHKSKXBZIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN(C=C2C=O)C3=CC=NC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions One common method starts with the bromination of a phenyl precursor, followed by the formation of the pyrazole ring through cyclization reactions

Bromination: The phenyl precursor is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Cyclization: The brominated phenyl compound undergoes cyclization with hydrazine derivatives to form the pyrazole ring.

Formylation: The pyrazole compound is then subjected to Vilsmeier-Haack formylation using DMF and POCl3 to introduce the aldehyde group.

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and cyclization steps, and efficient purification techniques such as crystallization or chromatography.

Types of Reactions:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium azide or thiols in polar aprotic solvents like DMF or DMSO.

Major Products:

Oxidation: 3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid.

Reduction: 3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Chemistry:

Ligand Design: Used in the design of ligands for coordination chemistry and catalysis.

Material Science:

Biology and Medicine:

Pharmaceuticals: Investigated for its potential as a pharmacophore in the development of anti-inflammatory, anti-cancer, and antimicrobial agents.

Biological Probes: Used as a molecular probe in biological studies to investigate enzyme interactions and cellular pathways.

Industry:

Chemical Sensors: Employed in the development of chemical sensors due to its ability to interact with various analytes.

Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde in biological systems involves its interaction with specific molecular targets such as enzymes or receptors. The bromophenyl and pyridinyl groups facilitate binding to hydrophobic pockets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Halogen Effects: Bromine at the 2-position (target compound) vs. Fluorine () and chlorine () substituents enhance antibacterial activity, suggesting halogens improve membrane penetration .

Heterocyclic vs. Aromatic Groups :

- The pyridin-4-yl group in the target compound likely increases solubility and hydrogen-bonding capacity compared to purely aromatic substituents (e.g., phenyl or benzoyl) .

- Thiophene and coumarin substituents () introduce π-π stacking capabilities, critical for DNA intercalation in anticancer activity .

Formyl Group Reactivity :

The aldehyde group at position 4 serves as a reactive site for synthesizing hydrazones, thiosemicarbazones, or Schiff bases, which are pivotal for enhancing bioactivity .

Pharmacological and Physicochemical Properties

Antimicrobial Activity :

- The target compound’s pyridine ring may mimic nicotinamide cofactors, inhibiting bacterial enzymes . However, its efficacy against Gram-negative strains (e.g., E. coli) is likely lower than thiophene- or fluorophenyl-containing analogs .

- Compared to 1-benzoyl derivatives (), the pyridin-4-yl group may reduce cytotoxicity, improving therapeutic indices .

- Anticancer Potential: Coumarin-substituted pyrazoles () exhibit strong antiproliferative effects due to DNA topoisomerase inhibition. The target compound’s bromine and pyridine groups may similarly disrupt kinase signaling pathways .

Biological Activity

3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde, a compound with a molecular formula of C15H10BrN3O, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse scientific literature.

- Molecular Weight : 344.16 g/mol

- CAS Number : 1155571-91-7

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors in the pyrazole family. The synthetic pathways often include:

- Formation of the pyrazole ring through cyclization.

- Bromination at the 2-position of the phenyl group.

- Introduction of the pyridine moiety via nucleophilic substitution reactions.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, particularly in anticancer and antimicrobial applications. The specific compound under review has shown promising results in several studies.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold:

- In Vitro Studies : The compound demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In Vitro Testing : It exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituents on the Pyrazole Ring : Alterations in the substituents can enhance or diminish biological efficacy. For instance, bromine at the 2-position on the phenyl ring has been associated with increased cytotoxicity against certain cancer cell lines .

Data Table: Biological Activity Summary

Case Studies

One notable case study involved the evaluation of various pyrazole derivatives, including this compound, where researchers found that modifications to the phenyl and pyridine rings significantly impacted their anticancer properties. The study concluded that compounds with halogen substituents exhibited enhanced activity due to increased lipophilicity and better interaction with cellular targets .

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Numerous studies have demonstrated the potential of pyrazole derivatives, including 3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde, in inhibiting the growth of various cancer cell lines. Research indicates that compounds with a pyrazole scaffold exhibit significant antiproliferative effects against cancers such as:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

These compounds often work by inducing apoptosis or inhibiting specific kinases involved in cancer progression .

2. Anti-inflammatory Properties

The pyrazole structure has been linked to anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases. Studies have shown that modifications to the pyrazole core can enhance its efficacy against inflammatory pathways .

Synthetic Methodologies

1. Multicomponent Reactions

The synthesis of this compound can be achieved through multicomponent reactions, which facilitate the construction of complex molecules in a single step. This approach is advantageous for creating libraries of compounds for biological screening .

2. Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is commonly employed for the formylation of pyrazoles, allowing the introduction of aldehyde groups at specific positions on the pyrazole ring. This reaction enhances the compound's reactivity and potential biological activity .

Case Studies

Q & A

Q. What are the established synthetic routes for 3-(2-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-ketoaldehydes or through Vilsmeier-Haack formylation. Critical steps include the purification of intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization via -/-NMR and high-resolution mass spectrometry (HRMS). For example, analogs like 3-(4-bromophenyl)-1-phenyl derivatives are synthesized by reacting phenylhydrazine with ethyl acetoacetate, followed by formylation using DMF/POCl . Key intermediates (e.g., pyrazole esters) are validated via IR spectroscopy for carbonyl (C=O) stretching (~1700 cm) and -NMR for aldehyde proton signals (~10 ppm) .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- NMR Spectroscopy : -NMR identifies aromatic protons (6.5–8.5 ppm), pyrazole C-H (8.0–8.5 ppm), and aldehyde protons (~10 ppm). -NMR confirms carbonyl carbons (~190 ppm) and aryl/pyridyl carbons .

- Mass Spectrometry : HRMS with electrospray ionization (ESI) or electron impact (EI) validates molecular ion peaks (e.g., [M+H] for CHBrNO: calculated 344.01, observed 344.02) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) and detects byproducts from bromophenyl substitution .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in pyrazole-4-carbaldehyde derivatives?

Single-crystal X-ray analysis determines bond angles, torsion angles, and packing interactions. For example, in 3-(4-bromophenyl)-1-phenyl analogs, the dihedral angle between pyrazole and bromophenyl rings is ~15°, influencing conjugation and reactivity. SHELX software refines data (R factor < 0.05) using Olex2 or WinGX interfaces . Challenges include crystal twinning in polar solvents; growth in DMSO/EtOH mixtures improves diffraction quality .

Q. What computational strategies predict the biological activity of pyrazole-4-carbaldehyde derivatives?

- DFT Calculations : Gaussian 09 with B3LYP/6-311G(d,p) basis set optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), correlating with antibacterial activity .

- Molecular Docking : AutoDock Vina simulates binding to bacterial targets (e.g., E. coli DNA gyrase). Halogen substituents (Br, Cl) enhance hydrophobic interactions, explaining improved MIC values (e.g., 8 µg/mL vs. P. aeruginosa) .

Q. How do structural modifications (e.g., bromophenyl vs. fluorophenyl) affect antimicrobial efficacy?

Comparative studies show 3-(2-bromophenyl) derivatives exhibit higher Gram-negative activity due to increased lipophilicity (logP ~3.2 vs. ~2.8 for fluorophenyl). However, fluorophenyl analogs show better solubility in aqueous buffers (e.g., PBS, pH 7.4), balancing bioavailability . Contradictions arise in B. subtilis inhibition, where electron-withdrawing groups (Br) reduce efficacy (MIC >32 µg/mL), suggesting strain-specific target interactions .

Q. What experimental protocols validate anti-inflammatory or antitumor mechanisms for this compound?

- In Vitro Assays : COX-2 inhibition (ELISA) and MTT cytotoxicity testing on cancer cell lines (e.g., HeLa, IC ~50 µM). Pyrazole-4-carbaldehydes with pyridyl substituents show NF-κB pathway suppression via Western blot (p65 subunit downregulation) .

- In Vivo Models : Zebrafish xenografts or murine tumor models assess bioavailability. Bromophenyl derivatives require PEG-400/water formulations to enhance solubility for IP administration .

Methodological Challenges and Solutions

Q. How are crystallization challenges addressed for polar pyrazole derivatives?

Slow evaporation from DMF/EtOH (1:3) at 4°C yields suitable crystals. Additives (e.g., 5% glycerol) reduce twinning. For highly polar analogs (e.g., with -OH groups), vapor diffusion with ammonium sulfate improves crystal lattice stability .

Q. What strategies reconcile discrepancies in biological activity data across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.